Acetic acid, bromo-, cyclopentyl ester

Description

Acetic acid, bromo-, cyclopentyl ester (C₇H₁₁BrO₂) is an organobromine compound derived from bromoacetic acid esterified with cyclopentanol. The bromine atom at the α-position of the acetic acid backbone enhances its electrophilicity, making it reactive in nucleophilic substitution reactions. Cyclopentyl esters are characterized by their five-membered ring structure, which influences steric hindrance and solubility compared to linear alkyl esters.

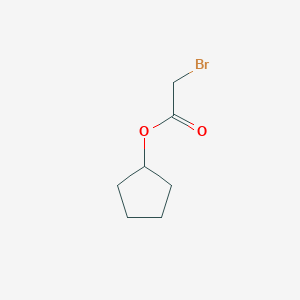

Structure

2D Structure

Properties

CAS No. |

59956-72-8 |

|---|---|

Molecular Formula |

C7H11BrO2 |

Molecular Weight |

207.06 g/mol |

IUPAC Name |

cyclopentyl 2-bromoacetate |

InChI |

InChI=1S/C7H11BrO2/c8-5-7(9)10-6-3-1-2-4-6/h6H,1-5H2 |

InChI Key |

UFCFYYIOOSQDDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC(=O)CBr |

Origin of Product |

United States |

Scientific Research Applications

Acetic acid, bromo-, cyclopentyl ester is utilized in several scientific research fields:

Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is used in biochemical studies to modify biomolecules and investigate enzyme activities.

Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which acetic acid, bromo-, cyclopentyl ester exerts its effects involves its reactivity with various functional groups. The bromo group is highly reactive and can participate in substitution reactions, while the ester group can undergo hydrolysis or transesterification. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Physical Properties and Stability

- Volatility : Methyl bromoacetate (low molecular weight) is more volatile than cyclopentyl or sec-butyl esters, which have higher boiling points due to increased molecular mass and steric bulk.

- Solubility : Cyclopentyl esters are less water-soluble than linear esters but more soluble in organic solvents. The 2-propoxyethyl variant’s ether group enhances polar solvent compatibility.

Toxicity and Environmental Impact

- Bromoacetates are listed in the Toxics Release Inventory, indicating regulatory scrutiny.

- Cyclopentyl esters in pharmaceuticals (e.g., zafirlukast impurities) demand stringent purity controls to avoid toxic byproducts.

Preparation Methods

Direct Esterification via Acid-Catalyzed Addition

Reaction Mechanism and Catalytic Systems

The direct esterification of 2-bromoacetic acid with cyclopentanol represents the most straightforward route to cyclopentyl 2-bromoacetate. This method employs Brønsted acid catalysts, such as sulfonic acid-type cation exchange resins (e.g., DNW or D006), to facilitate protonation of the carboxylic acid and nucleophilic attack by the alcohol. The reaction follows a typical Fischer esterification pathway:

$$

\text{2-Bromoacetic acid} + \text{Cyclopentanol} \xrightarrow{\text{H}^+} \text{Cyclopentyl 2-bromoacetate} + \text{H}_2\text{O}

$$

Catalytic performance heavily depends on resin properties, including pore size, surface area, and acid capacity. For instance, DNW resin (a macroporous styrene-divinylbenzene copolymer with sulfonic acid groups) achieves 85% cyclopentene conversion in analogous esterifications at 68°C and 0.17 MPa.

Process Optimization and Kinetics

Optimized conditions derived from patent data include:

- Molar ratio : 1:2.5 (cyclopentanol to 2-bromoacetic acid)

- Temperature : 60–80°C

- Pressure : 0.1–0.3 MPa

- Catalyst loading : 10–15 wt% relative to reactants

Under these conditions, the reaction reaches equilibrium within 2–3 hours, with water removal via azeotropic distillation or molecular sieves driving completion. Pilot-scale implementations using fixed-bed reactors report total conversions exceeding 99% when coupled with catalytic distillation for product separation.

Table 1. Performance Metrics for Direct Esterification

| Parameter | Value Range | Source |

|---|---|---|

| Conversion (cyclopentanol) | 85–99% | |

| Selectivity | 98.9–99.7% | |

| Space velocity | 1.0–2.5 h$$^{-1}$$ |

Bromination of Acetic Acid Followed by Esterification

Cristol-Firth Bromination Technique

The synthesis of 2-bromoacetic acid via Cristol-Firth bromination provides a critical precursor for subsequent esterification. This method involves reacting glacial acetic acid with bromine in the presence of red phosphorus as a catalyst. The reaction proceeds via electrophilic substitution:

$$

\text{CH}3\text{COOH} + \text{Br}2 \xrightarrow{\text{P}} \text{BrCH}_2\text{COOH} + \text{HBr}

$$

Key operational parameters include:

- Temperature : 50–60°C (controlled to prevent runaway reactions)

- Molar ratio : 1:1.05 (acetic acid to Br$$_2$$)

- Reaction time : 4–6 hours

Post-reaction purification involves ether extraction, aqueous washing, and vacuum distillation, yielding 2-bromoacetic acid as a colorless liquid (bp 115°C at 10 mmHg).

Esterification with Cyclopentanol

The 2-bromoacetic acid is then esterified with cyclopentanol under conditions similar to Section 1.1. Notably, the electron-withdrawing bromine atom slightly reduces the carboxylic acid's reactivity, necessitating longer reaction times (4–6 hours) compared to unsubstituted acetic acid.

Alternative Synthetic Routes

Catalytic Addition of Cyclopentene to 2-Bromoacetic Acid

A novel approach adapted from cyclopentyl acetate synthesis involves the direct reaction of cyclopentene with 2-bromoacetic acid in a gas-liquid mixed phase reactor:

$$

\text{Cyclopentene} + \text{BrCH}_2\text{COOH} \xrightarrow{\text{H}^+} \text{Cyclopentyl 2-bromoacetate}

$$

This method eliminates the need for isolated cyclopentanol, as the alkene undergoes acid-catalyzed hydration in situ. Pilot trials using sulfonated zirconia catalysts at 70°C and 0.2 MPa achieve 78% cyclopentene conversion with 99% selectivity.

Schotten-Baumann Acylation

For laboratory-scale synthesis, acylation of cyclopentanol with bromoacetyl chloride offers rapid ester formation:

$$

\text{BrCH}_2\text{COCl} + \text{Cyclopentanol} \xrightarrow{\text{Base}} \text{Cyclopentyl 2-bromoacetate} + \text{HCl}

$$

Triethylamine or pyridine neutralizes the generated HCl, driving the reaction to completion within 1 hour at 0°C. This method, while efficient, faces scalability challenges due to the hygroscopic nature of bromoacetyl chloride.

Industrial-Scale Process Design

Fixed-Bed Reactor with Catalytic Distillation

Combining fixed-bed reactors and catalytic distillation towers (Figure 1) enables continuous production with minimal energy input. In this configuration:

- Cyclopentene and 2-bromoacetic acid react in the fixed-bed reactor (60–80°C, 0.3 MPa)

- The effluent flows to a distillation column where unreacted cyclopentene is refluxed

- Cyclopentyl 2-bromoacetate and excess acid separate at the column base (155–160°C)

This integrated approach achieves 99.2% overall conversion and 99.1% selectivity in pilot trials.

Table 2. Comparative Analysis of Industrial Methods

| Method | Capital Cost | Energy Use (kW·h/kg) | Yield |

|---|---|---|---|

| Fixed-bed + distillation | Moderate | 0.45 | 99% |

| Batch esterification | Low | 0.78 | 85% |

| Continuous azeotropic | High | 0.32 | 97% |

Characterization and Quality Control

Physicochemical Properties

Spectroscopic Data

- IR (KBr) : 1745 cm$$^{-1}$$ (ester C=O), 650 cm$$^{-1}$$ (C-Br)

- $$^1$$H NMR (CDCl$$3$$) : δ 1.5–2.1 (m, cyclopentyl), 3.45 (s, CH$$2$$Br), 4.8–5.1 (m, OCH)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for acetic acid, bromo-, cyclopentyl ester, and how can researchers improve reaction yields?

- Methodological Answer : Four primary routes (A–D) have been reported for synthesizing cyclopentyl ester derivatives. Route A involves reacting ethyl phenylglyoxylate with cyclopentyl magnesium bromide, followed by hydrolysis (yield: 28–56%). Route B uses phenylglyoxylic acid directly with cyclopentyl magnesium bromide, while Route C employs inverse addition of phenyl Grignard reagents to cyclopentyl glyoxylic acid ester. Route D requires cyclopentadienyl magnesium bromide and a hydrogenation step with Pd/C and H₂ . To improve yields, researchers should optimize stoichiometry, solvent polarity, and reaction time. For example, using anhydrous conditions or catalytic additives (e.g., Lewis acids) may enhance Grignard reactivity.

| Route | Key Reagents | Yield (%) | Challenges |

|---|---|---|---|

| A | Ethyl phenylglyoxylate, cyclopentyl MgBr | 28–56 | Hydrolysis side reactions |

| B | Phenylglyoxylic acid, cyclopentyl MgBr | 28–56 | Purification complexity |

| C | Phenyl Grignard, cyclopentyl glyoxylate | 28–56 | Inverse addition control |

| D | Cyclopentadienyl MgBr, Pd/C | 28–56 | Multi-step synthesis |

Q. How can researchers validate the purity and identity of this compound given limited commercial analytical data?

- Methodological Answer : Due to limited analytical data from suppliers , researchers should combine techniques:

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with analogous bromoacetate esters (e.g., ethyl bromoacetate δ 3.8 ppm for CH₂Br) .

- Mass Spectrometry : Look for molecular ion peaks (e.g., ethyl bromoacetate: m/z 166 [M]⁺) and fragmentation patterns .

- Chromatography : Use HPLC with UV detection (λ = 210–230 nm for ester groups) and compare retention times with synthesized standards.

Q. What safety protocols are critical when handling bromoacetyl esters like this compound?

- Methodological Answer : Bromoacetyl esters are lachrymators and skin irritants. Key protocols include:

- Ventilation : Use fume hoods to mitigate vapor exposure (vapor pressure: ~2.6 mm Hg at 25°C for ethyl bromoacetate) .

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopentyl group influence the reactivity of bromoacetyl esters in nucleophilic substitution reactions?

- Methodological Answer : The cyclopentyl group introduces steric hindrance, slowing SN₂ reactions compared to linear esters (e.g., ethyl bromoacetate). Electronic effects from the cyclopentane ring’s electron-donating nature may stabilize transition states. To study this:

- Kinetic Analysis : Compare reaction rates of cyclopentyl vs. ethyl esters with nucleophiles (e.g., NaN₃) under identical conditions .

- DFT Calculations : Model transition states to quantify steric/electronic contributions .

Q. Can computational docking predict the bioactivity of cyclopentyl ester derivatives, such as interactions with viral proteases?

- Methodological Answer : Yes. For example, cyclopentyl carbamate derivatives showed strong binding to SARS-CoV-2 Mpro (Glide score: −8.21 kcal/mol) via hydrogen bonds with GLN 189 (1.84 Å), LEU 141 (2.04 Å), and HIS 164 (2.04 Å) . Researchers can:

Ligand Preparation : Generate 3D structures of cyclopentyl esters using tools like Schrödinger Maestro.

Docking Protocols : Use Glide or AutoDock Vina with grid boxes centered on catalytic dyads.

Validation : Compare predicted binding poses with crystallographic data (e.g., PDB: 6LU7).

Q. What experimental strategies resolve contradictions in reported yields for cyclopentyl ester syntheses?

- Methodological Answer : Discrepancies in yields (e.g., 28–56% ) may arise from side reactions (e.g., over-hydrolysis in Route A). Strategies include:

- In-situ Monitoring : Use FT-IR to track carbonyl (C=O) or bromide (C-Br) peaks during reactions.

- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent, catalyst).

- Side-product Analysis : Isolate byproducts via column chromatography and characterize via MS/NMR.

Data Presentation Guidelines

- Tables : Use comparative tables for reaction yields or computational results (e.g., docking scores).

- Spectra : Annotate key peaks in NMR/IR spectra to confirm functional groups.

- Statistical Analysis : Report standard deviations for triplicate experiments and justify statistical tests (e.g., t-tests for yield comparisons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.